Cbz-Phe-(Alloc)Lys-PAB-PNP
Description
Evolution of Cleavable Linker Technologies in Targeted Molecular Delivery
The development of targeted molecular delivery systems, especially ADCs, has been critically dependent on the evolution of linker technology. cam.ac.uk Early linkers were often designed for acid-lability, such as hydrazones, which release their drug payload in the acidic environment of endosomes and lysosomes (pH 4.8-6.0). mdpi.com While effective to an extent, these linkers sometimes suffered from premature drug release due to instability in the bloodstream. mdpi.com
Subsequent innovations led to the development of linkers sensitive to the intracellular reducing environment, like those containing disulfide bonds. mdpi.com These are cleaved by high intracellular concentrations of glutathione, a condition prevalent in many tumor cells. mdpi.com
The most significant advancement has been the creation of enzyme-cleavable linkers. axispharm.com These linkers are designed to be substrates for enzymes that are highly expressed within target cells, such as the lysosomal protease cathepsin B in cancer cells. thermofisher.comresearchgate.net This strategy offers superior stability in circulation and highly specific drug release at the site of action, forming the cornerstone of many successful modern bioconjugates. axispharm.comcam.ac.uk
Significance of Peptide-Based Linkers in Modern Bioconjugate Chemistry
Peptide-based linkers have become particularly prominent in bioconjugate chemistry due to their high specificity and stability. These linkers consist of short amino acid sequences that are recognized and cleaved by specific proteases. researchgate.net A key advantage is their stability in the bloodstream, which contains protease inhibitors that prevent premature cleavage. researchgate.net
Overview of Self-Immolative Spacers and Their Role in Controlled Release Systems
Self-immolative spacers are ingenious molecular constructs designed to spontaneously break apart after an initial triggering event, leading to the release of a payload. rsc.org In the context of bioconjugates, the cleavage of the primary linker (e.g., a peptide) by an enzyme initiates an intramolecular cascade reaction within the spacer, culminating in the liberation of the attached molecule, often an unmodified drug. rsc.org
A widely used self-immolative system is based on p-aminobenzyl alcohol (PABA) or its carbamate (B1207046) derivative (PABC). researchgate.netunimi.it Following the enzymatic removal of a triggering group attached to the amino function of the PABA moiety, the spacer undergoes a spontaneous 1,6-electronic cascade elimination. researchgate.netrsc.org This process results in the formation of a stable byproduct (like azaquinone methide) and the release of the drug in its active form. researchgate.net This strategy is crucial because it allows for the release of drugs containing functional groups (like amines or hydroxyls) that might not be suitable for direct attachment to the cleavable linker. rsc.org
Contextualization of Cbz-Phe-(Alloc)Lys-PAB-PNP within Contemporary Bioconjugate Research and Development
The compound this compound is a sophisticated, cleavable linker precursor designed for use in constructing ADCs. medchemexpress.comchemsrc.comtargetmol.comcreative-biolabs.com An analysis of its structure reveals a multi-component design where each part serves a distinct and vital function. It is specifically engineered to connect a targeting antibody to a therapeutic payload, ensuring stability during circulation and controlled release at the target site.
The core of this linker is the dipeptide sequence, Phenylalanine-Lysine (Phe-Lys). This sequence is a well-established substrate for the lysosomal enzyme cathepsin B, which is often overexpressed in tumor cells. researchgate.netgoogle.com The enzymatic cleavage occurs between the Phe and Lys residues.
The linker incorporates several key functional groups:
Cbz (Carboxybenzyl): This group acts as a protecting group for the N-terminus of the phenylalanine residue. google.com
Alloc (Allyloxycarbonyl): This group protects the side-chain amine of the lysine (B10760008) residue, preventing unwanted reactions during synthesis and conjugation. google.com
PAB (p-aminobenzyl): This unit functions as the self-immolative spacer. google.com Once the Phe-Lys peptide bond is cleaved by cathepsin B, the newly exposed amine on the PAB moiety triggers a 1,6-elimination reaction, leading to the release of the conjugated drug. researchgate.net
PNP (p-nitrophenyl carbonate): This is a highly reactive functional group attached to the PAB spacer. It serves as an activated carbonate, ready to react with a nucleophilic group (such as a hydroxyl or amine) on a payload molecule to form a stable carbamate linkage. The p-nitrophenol is an excellent leaving group, facilitating this conjugation reaction. xcessbio.com
In practice, this compound is used as a building block. A cytotoxic drug is first attached to the linker by reacting with the PNP-carbonate end. This drug-linker conjugate is then attached to a monoclonal antibody. The resulting ADC can then selectively target cancer cells. Upon internalization and exposure to lysosomal enzymes, the Phe-Lys bond is broken, initiating the self-immolation of the PAB spacer and releasing the potent, unmodified drug inside the target cell. thermofisher.com
Interactive Data Table: Chemical Properties of this compound Below are the key chemical identifiers and properties for the compound.
| Property | Value | Source(s) |
| CAS Number | 159857-90-6 | chemsrc.comxcessbio.comglpbio.compharmaffiliates.com |
| Molecular Formula | C41H43N5O11 | xcessbio.compharmaffiliates.com |
| Molecular Weight | 781.81 g/mol | xcessbio.com |
| Full Chemical Name | {4-[(2S)-2-{[(benzyloxy)carbonyl]amino}-N-[(1S)-1-carbamoyl-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentyl]-3-phenylpropanamido]phenyl}methyl 4-nitrophenyl carbonate | xcessbio.com |
| Synonyms | Cbz-Phe-Lys(Alloc)-PAB-PNP | accelachem.com |
| Primary Application | Cleavable linker for Antibody-Drug Conjugates (ADCs) | fujifilm.commedchemexpress.comchemsrc.com |
Table of Compound Names
| Abbreviation | Full Name |
| ADC | Antibody-Drug Conjugate |
| Alloc | Allyloxycarbonyl |
| Cbz | Carboxybenzyl |
| Cit | Citrulline |
| Lys | Lysine |
| PAB | p-Aminobenzyl |
| PABC | p-Aminobenzyl Carbamate |
| Phe | Phenylalanine |
| PNP | p-Nitrophenyl / p-Nitrophenol |
| Val | Valine |
Structure
2D Structure
Properties
IUPAC Name |
[4-[[(2S)-1-amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H43N5O11/c1-2-25-54-39(49)43-24-10-9-15-36(37(42)47)45(32-18-16-31(17-19-32)28-56-41(51)57-34-22-20-33(21-23-34)46(52)53)38(48)35(26-29-11-5-3-6-12-29)44-40(50)55-27-30-13-7-4-8-14-30/h2-8,11-14,16-23,35-36H,1,9-10,15,24-28H2,(H2,42,47)(H,43,49)(H,44,50)/t35-,36-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMMWLUQPVUZQI-ZPGRZCPFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCCC(C(=O)N)N(C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NCCCC[C@@H](C(=O)N)N(C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H43N5O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
781.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Architecture of Cbz Phe Alloc Lys Pab Pnp
Structural Dissection of the Benzyloxycarbonyl (Cbz) Protecting Group in Peptide Chemistry
The Benzyloxycarbonyl (Cbz or Z) group, first introduced by Leonidas Zervas and Max Bergmann in the 1930s, is a cornerstone of peptide chemistry, serving as a robust protecting group for amines. total-synthesis.comwikipedia.org In the Cbz-Phe-(Alloc)Lys-PAB-PNP molecule, it shields the N-terminal α-amino group of the phenylalanine residue. This protection is vital to prevent the highly nucleophilic amine from engaging in unwanted side reactions during the controlled, stepwise synthesis of peptides or other complex molecular architectures. numberanalytics.com
The Cbz group is installed by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions, forming a stable carbamate (B1207046) linkage. numberanalytics.com This carbamate structure effectively masks the amine's reactivity. wikipedia.org A key advantage of the Cbz group is its stability across a range of acidic and basic conditions, providing it with orthogonality to other common protecting groups like Boc and Fmoc. total-synthesis.commasterorganicchemistry.com
Deprotection, or removal, of the Cbz group is most commonly and mildly achieved through catalytic hydrogenolysis, typically using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst. masterorganicchemistry.comhighfine.com This process is clean, yielding the deprotected amine along with toluene (B28343) and carbon dioxide as byproducts. total-synthesis.com Strong acids like hydrobromic acid (HBr) in acetic acid can also cleave the Cbz group, though this method is considerably harsher. bachem.com
Conformational Analysis and Stereochemistry of the Phenylalanine (Phe) and Lysine (B10760008) (Lys) Dipeptide Moiety
The core of the molecule is a dipeptide composed of L-phenylalanine linked to L-lysine via a peptide bond. The use of the natural L-stereoisomers is crucial, as this configuration is often a prerequisite for recognition by specific enzymes, a common application for such molecules. csbsju.edu The peptide bond itself imposes conformational constraints, being a planar structure due to resonance delocalization.
Characterization of the Nε-Allyloxycarbonyl (Alloc) Protecting Group on Lysine Residues
The side chain of the lysine residue, specifically the ε-amino group, is capped with an Allyloxycarbonyl (Alloc) protecting group. This feature is central to the molecule's design, enabling selective chemical modifications at this specific site.
Principles of Orthogonal Protecting Group Strategies in Complex Peptide Synthesis
Orthogonal protection is a fundamental strategy in multi-step organic synthesis that allows for the selective removal of one protecting group in the presence of others. fiveable.me This is achieved by choosing groups that are cleaved under distinctly different and non-interfering reaction conditions. fiveable.me
In the this compound molecule, the Cbz and Alloc groups form an orthogonal pair. The Cbz group is removed by hydrogenolysis, while the Alloc group is removed by palladium catalysis. total-synthesis.com This orthogonality means a chemist can choose to unmask the N-terminal amine of phenylalanine or the side-chain amine of lysine independently, a critical capability for the synthesis of complex structures like branched or cyclic peptides. fiveable.me
Chemical Reactivity and Selective Deprotection Mechanisms of the Alloc Group
The Alloc group is prized for the mild conditions required for its removal. sigmaaldrich.com Cleavage is achieved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], along with a scavenger like phenylsilane. nih.gov The palladium catalyst coordinates with the allyl group's double bond and facilitates its cleavage, which ultimately liberates the free amine and carbon dioxide. This method is highly selective and compatible with many other functional groups, making the Alloc group a versatile tool in peptide and organic chemistry. iris-biotech.dewikipedia.org
Design Principles and Fragmentation Mechanism of the p-Aminobenzyl (PAB) Self-Immolative Spacer
Connecting the dipeptide to the leaving group is a p-aminobenzyl (PAB) moiety, which functions as a self-immolative spacer. unimi.it Such spacers are designed to spontaneously break apart and release a payload after a specific triggering event. unimi.it In this structure, the PAB group is linked to the carboxyl group of the lysine.
The stability of the PAB spacer relies on the electronic state of its aniline (B41778) nitrogen. When this nitrogen is part of the amide bond with lysine, the system is stable. However, if an enzyme cleaves the Phe-Lys peptide bond, it exposes the free amino group of the lysine. A subsequent enzymatic or chemical cleavage of the Lys-PAB bond would unmask the aniline amine of the PAB spacer. This unmasking initiates a rapid, spontaneous electronic cascade known as 1,6-elimination. researchgate.netmdpi.com The electron pair from the newly freed aniline nitrogen pushes into the aromatic ring, causing the fragmentation of the spacer and the release of the group attached to the benzylic position (p-nitrophenol). unimi.it This process forms a transient, unstable aza-quinone methide intermediate. mdpi.com
Role and Functionality of the p-Nitrophenol (PNP) Moiety as an Activated Leaving Group
The p-nitrophenol (PNP) group serves as the molecule's payload or leaving group, linked to the PAB spacer via a carbonate or ether bond. wikipedia.org The efficiency of a leaving group is tied to the stability of the anion it forms upon departure. The p-nitrophenolate anion is particularly stable due to the strong electron-withdrawing nature of the nitro group, which delocalizes the negative charge through resonance. acs.org
This inherent stability makes p-nitrophenolate an excellent leaving group, facilitating the rapid fragmentation of the PAB spacer once it is triggered. researchgate.net A practical advantage of using PNP in experimental systems is that its release can be easily monitored. The resulting p-nitrophenolate ion has a distinct yellow color and a strong absorbance at approximately 400 nm, allowing researchers to track the release kinetics spectrophotometrically. acs.orgmdpi.com In many research contexts, including the design of antibody-drug conjugates (ADCs), molecules like this compound serve as cleavable linkers. glpbio.comchemsrc.commedchemexpress.com
Synthetic Methodologies for Cbz Phe Alloc Lys Pab Pnp and Analogous Systems
Peptide Synthesis Strategies for the Cbz-Phe-(Alloc)Lys Dipeptide Backbone
The core of the linker is the dipeptide fragment, Phenylalanyl-Lysine (Phe-Lys). The synthesis of this dipeptide, with its specific protecting groups, can be approached through two principal methods: solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
Solid-Phase Peptide Synthesis (SPPS) Techniques and Resin Selection
Solid-phase peptide synthesis offers a streamlined approach for building the dipeptide sequence. mdpi.com In this method, the C-terminal amino acid, Lysine (B10760008), is first anchored to an insoluble polymer resin. peptide.com The peptide chain is then elongated by sequential addition of the N-terminally protected amino acid, Phenylalanine. mdpi.com
The choice of resin is critical for a successful synthesis. For the synthesis of a protected peptide fragment like Cbz-Phe-(Alloc)Lys, a highly acid-sensitive resin is preferable. This allows for the cleavage of the completed dipeptide from the resin while keeping the acid-stable Cbz and Alloc protecting groups, as well as any side-chain protecting groups, intact. mdpi.com
Table 1: Comparison of Resins for Protected Peptide Fragment Synthesis
| Resin Type | Linker Type | Cleavage Condition | Suitability for Cbz-Phe-(Alloc)Lys |
| 2-Chlorotrityl chloride (2-CTC) Resin | Trityl | Mildly acidic (e.g., 1% TFA in DCM or HFIP/DCM) | High: Allows cleavage of the peptide with protecting groups remaining on the peptide. mdpi.com |
| Wang Resin | p-alkoxybenzyl alcohol | Strong acid (e.g., 95% TFA) | Low: Cleavage conditions would likely remove the Alloc group and potentially the Cbz group. medchemexpress.com |
| Rink Amide Resin | Tris(alkoxy)benzylamine | Strong acid (e.g., TFA) | Low: Designed for peptide amides and cleavage conditions are too harsh for retaining the protecting groups. google.com |
The general cycle for SPPS involves:
Anchoring: Fmoc-Lys(Alloc)-OH is attached to the 2-chlorotrityl chloride resin.
Deprotection: The temporary N-terminal Fmoc group is removed using a base, typically a solution of piperidine (B6355638) in DMF. mdpi.com
Coupling: The subsequent amino acid, Cbz-Phe-OH, is then coupled to the free amino group of the resin-bound lysine. This step requires a coupling agent to facilitate amide bond formation.
Cleavage: Once the dipeptide is assembled, it is cleaved from the resin under mild acidic conditions, yielding the protected dipeptide Cbz-Phe-(Alloc)Lys-OH.
Common coupling reagents used in SPPS are carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to enhance efficiency and minimize side reactions such as racemization. acs.orgnih.gov
Solution-Phase Synthesis Approaches for Fragment Condensation
Solution-phase synthesis provides an alternative, classical route to the dipeptide. This method involves coupling the protected amino acid derivatives in a suitable organic solvent. While it can be more labor-intensive due to the need for purification after each step, it is highly adaptable for large-scale synthesis. nih.govsci-hub.se
A common strategy involves the coupling of Cbz-Phe-OH with a lysine derivative where the alpha-amino group is free and the side-chain and carboxyl group are protected, such as H-Lys(Alloc)-OR (where R is a suitable carboxyl protecting group like a methyl or benzyl (B1604629) ester).
The synthesis of a similar dipeptide, Boc-Phe-Lys(Nε-Cbz)-Leu-Gly-OEt, has been described using the mixed anhydride (B1165640) method for coupling. publish.csiro.au A similar approach could be adopted for Cbz-Phe-(Alloc)Lys. The reaction would proceed as follows:
Activation: Cbz-Phe-OH is activated with a reagent like isobutyl chloroformate in the presence of a base (e.g., N-methylmorpholine) to form a mixed anhydride.
Coupling: The activated Cbz-Phe is then reacted with H-Lys(Alloc)-OR in a suitable solvent like DMF or CH2Cl2.
Deprotection: After the coupling, the C-terminal ester group (R) would be removed (e.g., by saponification for a methyl ester or hydrogenolysis for a benzyl ester) to yield the free carboxylic acid of the dipeptide, Cbz-Phe-(Alloc)Lys-OH.
Table 2: Common Coupling Reagents for Solution-Phase Peptide Synthesis
| Reagent Class | Examples | Additives | Key Features |
| Carbodiimides | DCC, EDC | HOBt, HOAt, OxymaPure | Widely used, effective, but can lead to by-product formation (DCU). mdpi.com |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | DIPEA, 2,4,6-collidine | High coupling efficiency, fast reaction times. acs.org |
| Phosphonium Salts | PyBOP, PyAOP | DIPEA, Lutidine | Effective for sterically hindered couplings. |
| Mixed Anhydrides | Isobutyl chloroformate | N-Methylmorpholine | Classical method, useful for fragment condensation. publish.csiro.au |
Regioselective Introduction and Manipulation of Protecting Groups (Cbz, Alloc)
The successful synthesis of Cbz-Phe-(Alloc)Lys-PAB-PNP hinges on the orthogonal nature of the Cbz and Alloc protecting groups. Orthogonal protection allows for the selective removal of one group without affecting the other, enabling precise chemical manipulations at different stages of the synthesis. fiveable.me The Cbz group is typically removed by hydrogenolysis, while the Alloc group is cleaved using a palladium(0) catalyst. acs.org
N-Terminal Cbz Protection Strategies
The benzyloxycarbonyl (Cbz or Z) group is a well-established protecting group for the N-terminus of amino acids. sigmaaldrich.com It is introduced by reacting the amino group of phenylalanine with benzyl chloroformate (Cbz-Cl) under basic conditions. nih.gov
A typical procedure involves dissolving phenylalanine in an aqueous solution of a base, such as sodium carbonate or sodium hydroxide, and then adding benzyl chloroformate portion-wise while maintaining a basic pH. The Cbz-protected phenylalanine then precipitates from the solution and can be isolated. This method is highly regioselective for the α-amino group.
Side-Chain Nε-Lysine Protection with the Alloc Group
The allyloxycarbonyl (Alloc) group is an excellent choice for protecting the ε-amino group of lysine due to its stability under the conditions used for Fmoc and Boc removal and its unique deprotection mechanism. acs.org The protection is achieved by reacting the ε-amino group of lysine with allyl chloroformate. researchgate.net To ensure regioselectivity, the α-amino and α-carboxyl groups of lysine must be protected first, often through copper chelation or by starting with a pre-protected lysine derivative.
The synthesis of Fmoc-Lys(Alloc)-OH is a common starting material for SPPS. The Alloc group is stable to the piperidine used for Fmoc deprotection and the trifluoroacetic acid (TFA) often used in final cleavage from other resins, but it can be selectively removed in the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a scavenger like dimethylamine·borane complex. nih.gov This orthogonality is crucial for subsequent modifications at the lysine side chain if needed. fiveable.me
Formation of the PAB-PNP Carbonate Linkage
The p-aminobenzyl (PAB) alcohol spacer connected to a p-nitrophenyl (PNP) carbonate constitutes the self-immolative and activating part of the linker. The synthesis of this moiety and its attachment to the dipeptide is a critical step. A multi-step procedure has been described for the synthesis of the analogous Z-Phe-Lys(Alloc)-PABC-PNP. nih.gov
Dipeptide Synthesis: Cbz-Phe-OH is coupled with H-Lys(Alloc)-OH using a coupling agent like N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) to form the dipeptide Cbz-Phe-Lys(Alloc)-OH.
PAB Spacer Attachment: The resulting dipeptide is then coupled to p-aminobenzyl alcohol (PABA) using a similar peptide coupling reaction to form Cbz-Phe-Lys(Alloc)-PAB-OH.
PNP Carbonate Formation: The final activation step involves reacting the benzylic alcohol of the PAB group with p-nitrophenyl chloroformate in the presence of a base like pyridine (B92270) or diisopropylethylamine (DIPEA) in a solvent such as dichloromethane. nih.gov This reaction yields the final product, this compound, as a stable, often solid material that can be purified by chromatography. nih.govnih.gov
The p-nitrophenyl group is an excellent leaving group, allowing for efficient reaction with a nucleophilic group on a drug molecule to form a carbamate (B1207046) linkage, completing the synthesis of a drug-linker conjugate. acs.org
Table 3: Summary of Compound Names
| Abbreviation/Trivial Name | Full Chemical Name |
| This compound | Carbobenzyloxy-Phenylalanyl-(Allyloxycarbonyl)Lysyl-p-aminobenzyl-p-nitrophenyl carbonate |
| SPPS | Solid-Phase Peptide Synthesis |
| Cbz or Z | Benzyloxycarbonyl |
| Alloc | Allyloxycarbonyl |
| PAB | p-Aminobenzyl |
| PNP | p-Nitrophenyl |
| Phe | Phenylalanine |
| Lys | Lysine |
| 2-CTC Resin | 2-Chlorotrityl chloride Resin |
| TFA | Trifluoroacetic acid |
| DCM | Dichloromethane |
| HFIP | Hexafluoroisopropanol |
| Fmoc | 9-Fluorenylmethyloxycarbonyl |
| DMF | Dimethylformamide |
| DCC | N,N'-Dicyclohexylcarbodiimide |
| DIC | N,N'-Diisopropylcarbodiimide |
| HOBt | 1-Hydroxybenzotriazole |
| PABA | p-Aminobenzyl alcohol |
| EEDQ | N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline |
| DIPEA | N,N'-Diisopropylethylamine |
| Boc | tert-Butoxycarbonyl |
Coupling Reactions Involving p-Aminobenzyl Alcohol Derivatives
A critical step in the synthesis of PAB-containing linkers is the formation of an amide bond between the carboxyl group of a peptide and the amino group of p-aminobenzyl alcohol (PAB-OH). This reaction attaches the peptide portion to the self-immolative spacer. google.com The efficiency of this coupling step is highly dependent on the chosen coupling reagent and reaction conditions.
Commonly used coupling reagents for this transformation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ). google.comnih.gov However, modern peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have demonstrated high efficiency and are often preferred. nih.gov For instance, in the synthesis of analogous Val-Cit-PABOH linkers, HATU was successfully used to mediate the amide bond formation between a protected amino acid and 4-aminobenzyl alcohol, affording yields between 70-80%. nih.gov The choice of reagent is crucial for minimizing side reactions, particularly racemization of the amino acid chiral centers. peptide.com The addition of bases like 1-hydroxybenzotriazole (HOBt) is a common strategy to suppress this unwanted side reaction. peptide.com
| Coupling Reagent | Typical Additive(s) | Key Advantages | Potential Drawbacks | Reference |
|---|---|---|---|---|
| HATU | DIPEA | High efficiency, fast reaction times, low racemization. | Higher cost compared to carbodiimides. | nih.gov |
| EEDQ | None | Simple workup, low side product formation. | Can suffer from low yields (20-25% in some cases). | nih.gov |
| DCC/DIC | HOBt, DMAP (cat.) | Cost-effective and widely used. | Byproduct (DCU/DIU) can be difficult to remove; risk of racemization without additives. | peptide.com |
Activation Strategies with p-Nitrophenyl Chloroformate
The final step in preparing the this compound linker is the "activation" of the benzylic hydroxyl group of the PAB moiety. This is achieved by converting the alcohol into a p-nitrophenyl (PNP) carbonate. This activated ester is stable enough for isolation and purification but sufficiently reactive to couple with a nucleophilic group (e.g., an amine) on a drug molecule. sci-hub.stnbinno.com
The reagent of choice for this transformation is p-nitrophenyl chloroformate (PNP-Cl). sigmaaldrich.comfishersci.at The reaction involves treating the peptide-PAB-OH intermediate (in this case, Cbz-Phe-(Alloc)Lys-PAB-OH) with PNP-Cl in the presence of a base. google.comgoogle.com Pyridine is a commonly used base for this purpose. google.comrsc.org The base neutralizes the HCl generated during the reaction, driving it to completion. The appearance of a yellow color during the reaction often indicates the release of p-nitrophenoxide, signaling the formation of the activated carbonate. reddit.comfrontiersin.org
In a specific protocol for a closely related compound, Z-Phe-Nε-alloc-Lys-PAB-OH was dissolved in dry tetrahydrofuran (B95107) (THF) and treated with 1.2 equivalents of both p-nitrophenyl chloroformate and pyridine to yield the desired PNP-activated product. google.comgoogle.com
| Component | Role | Typical Equivalents | Common Solvent(s) | Reference |
|---|---|---|---|---|
| Peptide-PAB-OH | Substrate | 1.0 | THF, DCM, Acetonitrile | google.comgoogle.com |
| p-Nitrophenyl Chloroformate (PNP-Cl) | Activating Agent | 1.0 - 1.5 | - | google.comrsc.org |
| Pyridine or DMAP/TEA | Base | 1.2 - 1.5 | - | google.comsci-hub.strsc.org |
The resulting p-nitrophenyl carbonate is a versatile intermediate, as the p-nitrophenoxide is a good leaving group, facilitating subsequent conjugation reactions. rsc.org
Optimization of Overall Synthetic Routes for Yield and Purity
Protecting Group Strategy: The choice of protecting groups is fundamental. In this compound, the Cbz and Alloc groups are orthogonal. The Alloc group can be selectively removed using a palladium catalyst without affecting the Cbz group, and vice-versa. This allows for specific modifications at different sites if needed. In other systems, switching from an Fmoc group, which is base-labile, to more robust Cbz or Boc groups was found to prevent undesired deprotection during base-mediated coupling reactions, thereby improving yields from 20-25% to 70-80% in a critical step. nih.gov
Purification and Side-Reaction Management: Each step must be optimized to simplify the purification of intermediates and the final product. For example, when using DCC as a coupling agent, the byproduct dicyclohexylurea (DCU) is poorly soluble and can often be removed by filtration, but its complete removal can be challenging. peptide.com The activation step with PNP-Cl can leave residual p-nitrophenol, which can persist after purification and cause a yellow coloration, though this is not always diagnostic of an incomplete reaction. reddit.com
| Strategy | Objective | Example/Outcome | Reference |
|---|---|---|---|
| Altering the sequence of fragment coupling | Improve yield, avoid side reactions | Coupling PAB-OH to a single amino acid before dipeptide formation increased overall yield from <25% to 50%. | nih.gov |
| Selecting robust protecting groups | Prevent unintended deprotection during a reaction | Switching from Fmoc to Cbz or Boc for a base-mediated coupling step improved yield from ~25% to 70-80%. | nih.gov |
| Using coupling additives | Minimize racemization | Adding HOBt to carbodiimide-mediated couplings preserves stereochemical integrity. | peptide.com |
| Choosing appropriate coupling reagents | Enhance reaction efficiency and simplify purification | Using DIC instead of DCC in solid-phase synthesis because the urea (B33335) byproduct is more soluble. | peptide.com |
Chemo- and Regioselectivity Considerations in Multi-Component Coupling Reactions
The synthesis of this compound is a masterclass in chemo- and regioselectivity, ensuring that chemical bonds form only at the intended positions among multiple reactive sites. While not a one-pot multicomponent reaction in the strictest sense, the multi-step synthesis relies heavily on the principles of selective chemistry. researcher.lifeacs.org
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. The linker's synthesis requires differentiating between four distinct amine groups:
The N-terminal α-amine of Phenylalanine.
The α-amine of Lysine.
The ε-amine on the Lysine side chain.
The aromatic amine of the p-aminobenzyl group.
This control is achieved through a meticulous protecting group strategy. The Cbz group selectively blocks the Phe N-terminus. The Alloc group selectively blocks the Lysine ε-amine. The α-amine of Lysine is consumed in the formation of the peptide bond with Phenylalanine. This leaves the aromatic amine of PAB-OH as the only one available to react with the dipeptide's activated carboxyl group, ensuring the correct amide bond is formed.
Regioselectivity is the control over which position in a molecule reacts. In this synthesis, the p-aminobenzyl alcohol derivative has two reactive sites: the amino group and the hydroxyl group. The synthetic route is designed to control which site reacts in which step.
Step 1 (Amide Coupling): The dipeptide's carboxyl group is selectively coupled to the amino group of PAB-OH. This is a standard amide bond formation, which is highly favored over reaction with the less nucleophilic alcohol.
Step 2 (Activation): The p-nitrophenyl chloroformate is then used to react specifically with the hydroxyl group of the PAB moiety. This forms the activated carbonate, leaving the previously formed amide bonds intact.
This precise, stepwise control ensures the linker is assembled in the correct orientation, ready for its final conjugation task.
| Functional Group | Location | Fate / Controlling Element | Selectivity Type |
|---|---|---|---|
| α-Amine | Phenylalanine (N-terminus) | Protected by Carboxybenzyl (Cbz) group. | Chemoselective |
| ε-Amine | Lysine (side chain) | Protected by Allyloxycarbonyl (Alloc) group. | Chemoselective |
| Amine | p-Aminobenzyl alcohol | Reacts with the dipeptide's carboxyl group to form an amide. | Regio- & Chemoselective |
| Hydroxyl | p-Aminobenzyl alcohol | Reacts with p-nitrophenyl chloroformate to form an activated carbonate. | Regio- & Chemoselective |
| Carboxyl | Lysine (C-terminus) | Activated (e.g., as an NHS ester) to couple with the amine of PAB-OH. | Chemoselective |
Enzymatic Cleavage Mechanisms and Kinetic Studies of Cbz Phe Alloc Lys Pab Pnp
Protease Substrate Specificity of the Phe-Lys Dipeptide Sequence
The Phe-Lys (Phenylalanine-Lysine) dipeptide is specifically designed to be a substrate for certain proteases that are overexpressed in the tumor microenvironment or within cancer cells, particularly in the lysosome.
Cathepsin B, a lysosomal cysteine protease, is a primary enzyme responsible for the hydrolysis of the Phe-Lys peptide bond. google.comgoogle.com This enzyme is frequently upregulated in various cancers and is active in the acidic environment of lysosomes. mdpi.com The specificity of Cathepsin B is well-suited for the Phe-Lys sequence. The enzyme's S2 subsite, a binding pocket that accommodates the amino acid residue at the P2 position of the substrate, shows a preference for bulky, hydrophobic residues like Phenylalanine. nih.gov The S1 subsite, which binds the P1 residue, preferentially accommodates basic amino acids such as Lysine (B10760008) or Arginine. nih.govnih.gov
The cleavage of the peptide bond between Lysine and the PAB spacer by Cathepsin B is the initiating trigger for the release mechanism. google.comresearchgate.net Studies on a closely related compound, Z-Phe-Lys-PABC-Doxorubicin, demonstrated that bovine spleen Cathepsin B could efficiently cleave the linker at pH 5.0-5.3, with a calculated half-life of approximately 3.0 hours. google.comgoogle.com This confirms that the Phe-Lys sequence is a highly effective substrate for Cathepsin B-mediated hydrolysis.
The efficiency of the Phe-Lys sequence as a protease substrate is often benchmarked against other dipeptides used in ADC linkers, such as Valine-Citrulline (Val-Cit) and Glycine-Phenylalanine-Leucine-Glycine (GFLG). mdpi.comacs.org
The GFLG tetrapeptide is another well-established Cathepsin B-cleavable sequence. mdpi.com While direct kinetic comparisons with Phe-Lys are less common in the literature, the selection of a specific peptide sequence is crucial and is based on achieving a balance between stability in systemic circulation and rapid cleavage at the target site.
Table 1: Comparative Cleavage of Peptide Linkers by Cathepsin B
| Peptide Sequence | Model Compound | Relative Cleavage Rate (Cathepsin B only) | Reference |
|---|---|---|---|
| Phe-Lys | Z-Phe-Lys-PABC-Dox | ~30x faster than Val-Cit | researchgate.net |
| Val-Cit | Z-Val-Cit-PABC-Dox | Baseline | researchgate.net |
Investigation of Cathepsin-Mediated Hydrolysis Pathways (e.g., Cathepsin B)
Biochemical Factors Influencing Enzymatic Activity and Linker Degradation (e.g., pH Dependence)
The activity of Cathepsin B and, consequently, the degradation of the Cbz-Phe-(Alloc)Lys-PAB-PNP linker are highly dependent on the biochemical environment, most notably pH. Cathepsin B functions optimally in the acidic milieu of the endo-lysosomal compartments, typically at a pH range of 4.5 to 5.5. mdpi.comnih.gov
The pH profile of Cathepsin B's activity can be influenced by the specific amino acid residues of its substrate. For instance, studies using fluorogenic substrates have shown that Cathepsin B's preference for certain amino acids at the P2 position changes with pH. At an acidic pH of 4.6, the enzyme prefers Glutamic acid (Glu), whereas at a neutral pH of 7.2, it shows a preference for basic residues like Arginine (Arg) and Lysine (Lys). nih.govacs.org The preference for a basic residue like Lysine at the P1 position is maintained across both acidic and neutral pH conditions. nih.gov
A substrate analogous to the Phe-Lys sequence, Z-Phe-Arg-AMC, was shown to be hydrolyzed by Cathepsin B across a broad pH range, from 3.8 to 8.6. acs.org In contrast, a Z-Glu-Lys-AMC substrate had a distinct acidic optimum at pH 4.6, while a Z-Arg-Lys-AMC substrate was preferentially cleaved at a more neutral pH of 7.8. acs.org This demonstrates that while the Phe-Lys linker is primarily targeted for cleavage in acidic lysosomes, the specific residues involved allow for activity across a wider pH spectrum, a factor that could be relevant if the enzyme is present in the slightly acidic tumor microenvironment outside the cell.
Table 2: pH Influence on Cathepsin B Activity with Lysine-Containing Substrates
| Substrate | Optimal pH for Hydrolysis | Activity Range (>50% max) | Reference |
|---|---|---|---|
| Z-Glu-Lys-AMC | 4.6 | 3.6 - 5.6 | acs.org |
| Z-Arg-Lys-AMC | 7.8 | 6.2 - 8.5 | acs.org |
| Z-Phe-Arg-AMC | Broad | 3.8 - 8.6 | acs.org |
Characterization of the Self-Immolation Cascade of the PAB Spacer Post-Proteolytic Cleavage
Following the enzymatic removal of the Cbz-Phe-(Alloc)Lys moiety, the PAB spacer undergoes a rapid, spontaneous chemical decomposition to release the payload.
The cleavage of the amide bond between Lysine and the PAB spacer exposes the aniline (B41778) amino group of the p-aminobenzyl alcohol derivative. This triggers a spontaneous, intramolecular electronic cascade known as 1,6-elimination. researchgate.net The lone pair of electrons on the newly freed aniline nitrogen atom initiates the process, leading to the fragmentation of the spacer. This elimination reaction results in the release of the attached p-nitrophenol (PNP) group and the formation of a transient, highly reactive aza-quinone methide intermediate, which is subsequently quenched by water. researchgate.net This self-immolative feature is critical as it ensures that payload release is not dependent on a second enzymatic activity and occurs rapidly after the initial cleavage event.
Table 3: Compound Names Mentioned in the Article
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| This compound | Carboxybenzyl-Phenylalanyl-(Allyloxycarbonyl)Lysyl-p-aminobenzylcarbamoyl-p-nitrophenol |
| Val-Cit | Valine-Citrulline |
| Gly-Phe-Leu-Gly (GFLG) | Glycyl-Phenylalanyl-Leucyl-Glycine |
| Z-Phe-Lys-PABC-Dox | Carboxybenzyl-Phenylalanyl-Lysyl-p-aminobenzylcarbamoyl-Doxorubicin |
| Z-Val-Cit-PABC-Dox | Carboxybenzyl-Valyl-Citrullyl-p-aminobenzylcarbamoyl-Doxorubicin |
| Z-Phe-Arg-AMC | Carboxybenzyl-Phenylalanyl-Arginyl-7-amino-4-methylcoumarin |
| Z-Glu-Lys-AMC | Carboxybenzyl-Glutamyl-Lysyl-7-amino-4-methylcoumarin |
| Z-Arg-Lys-AMC | Carboxybenzyl-Arginyl-Lysyl-7-amino-4-methylcoumarin |
Elucidation of 1,6-Elimination Mechanisms Leading to Downstream Release
Methodologies for Assessing Enzymatic Cleavage Rates and Efficiency
The assessment of enzymatic cleavage rates and efficiency for substrates like this compound relies on robust and sensitive methodologies. These techniques are crucial for determining key kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat), which together define the catalytic efficiency (k_cat/K_m) of an enzyme for a specific substrate.
In vitro enzyme assays are the primary method for studying the kinetics of this compound cleavage. These assays are typically performed in a controlled environment, such as a 96-well microplate, allowing for multiple reactions to be monitored simultaneously.
The core of this methodology is the use of a chromogenic reporter system. The cleavage of the substrate by the target protease results in the release of p-nitrophenol (PNP). In a buffered solution with a pH above its pKa (around 7.1), PNP is ionized to the p-nitrophenolate anion, which exhibits strong absorbance at a wavelength of approximately 405 nm. This change in absorbance can be continuously monitored over time using a spectrophotometer or a microplate reader.
The general procedure for such an assay involves:
Preparation of Reagents: This includes preparing a stock solution of the this compound substrate, a purified preparation of the target enzyme (e.g., Cathepsin B), and a suitable assay buffer. The buffer is critical as it maintains a constant pH and may contain activating agents like dithiothreitol (B142953) (DTT) for cysteine proteases. rsc.org
Assay Setup: A series of reactions are set up with varying concentrations of the substrate. Each reaction is initiated by the addition of a fixed amount of the enzyme.
Data Acquisition: The increase in absorbance at 405 nm is measured at regular intervals. This rate of change is directly proportional to the rate of PNP release and thus the rate of enzymatic cleavage.
Kinetic Analysis: The initial reaction velocities (v₀) are determined from the linear phase of the absorbance versus time plots for each substrate concentration. These data are then fitted to the Michaelis-Menten equation to calculate the K_m and V_max values. The k_cat can be subsequently determined from V_max if the enzyme concentration is known.
Table 1: Representative Kinetic Parameters for Protease Activity on a PNP-linked Substrate This table presents illustrative data typical for the enzymatic cleavage of a dipeptide-PAB-PNP substrate by a protease like Cathepsin B. Actual values for this compound may vary.
| Substrate Concentration (µM) | Initial Velocity (µM/min) |
|---|---|
| 10 | 0.5 |
| 20 | 0.9 |
| 50 | 1.8 |
| 100 | 2.9 |
| 200 | 4.2 |
| 400 | 5.5 |
While chromogenic detection of the final product (PNP) is the most common method for real-time kinetic analysis, a more detailed understanding of the cleavage process can be obtained by quantifying the cleavage products and any potential intermediates. This is typically achieved using more sophisticated analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying the different components in a reaction mixture. In the context of this compound cleavage, a time-course experiment can be performed where samples are taken from the reaction mixture at different time points and the reaction is quenched (e.g., by adding a strong acid or an organic solvent).
These samples are then injected into an HPLC system. Using a suitable column (typically a reverse-phase C18 column) and a gradient of solvents, the different components—the intact substrate, the cleaved dipeptide fragment (Cbz-Phe-(Alloc)Lys), the PAB-PNP linker, and the final released PNP—can be separated based on their polarity and size. The concentration of each component can be determined by integrating the area under its corresponding peak in the chromatogram and comparing it to a standard curve of known concentrations.
Mass Spectrometry (MS): Mass spectrometry provides highly specific and sensitive detection of molecules based on their mass-to-charge ratio (m/z). When coupled with HPLC (LC-MS), it becomes a formidable tool for identifying and quantifying the products of enzymatic cleavage. nih.govnih.gov This method can confirm the identity of the expected cleavage products by their precise molecular weights and can also help in identifying any unexpected intermediates or side-products that might arise during the reaction. Quantitative MS techniques, such as those using isotopically labeled internal standards, can provide very accurate measurements of the concentrations of the different species over time. nih.gov
Table 2: Illustrative HPLC-MS Data for Quantification of Cleavage Products This table shows hypothetical data from an LC-MS analysis of a cleavage reaction at a specific time point, demonstrating the ability to quantify multiple components simultaneously.
| Compound | Retention Time (min) | Observed m/z | Concentration (µM) |
|---|---|---|---|
| This compound (Intact Substrate) | 12.5 | 797.3 | 25.8 |
| Cbz-Phe-(Alloc)Lys | 8.2 | 524.2 | 74.2 |
| p-Nitrophenol (PNP) | 5.1 | 139.0 | 73.5 |
| PAB Intermediate | 6.7 | 134.1 | 1.5 |
Role and Impact of Cbz Phe Alloc Lys Pab Pnp in Antibody Drug Conjugate Adc Design
Design Rationale for Cleavable Peptide Linkers in Antibody-Drug Conjugates
The design of cleavable linkers is predicated on exploiting the physiological differences between the systemic circulation and the tumor microenvironment or the intracellular compartments of cancer cells. nih.gov These linkers must satisfy a dual mandate: remain highly stable in the bloodstream to prevent premature drug release, and undergo rapid and efficient cleavage once the ADC has reached its target. nih.govcam.ac.uk Peptide-based linkers, such as those incorporating the Phe-Lys dipeptide, are a prominent class of enzymatically-cleavable linkers. mdpi.com They are designed to be substrates for proteases, like cathepsins, which are highly active within the lysosomes of cancer cells. mdpi.comtcichemicals.com This enzymatic susceptibility ensures that the cytotoxic payload is liberated specifically within the target cell following internalization. mdpi.com
Contribution of the Cbz-Phe-(Alloc)Lys-PAB-PNP Scaffold to Linker Stability in Biological Media
The stability of an ADC in systemic circulation is paramount for its safety and efficacy. americanpharmaceuticalreview.com Premature cleavage of the linker leads to the release of the potent cytotoxin into the bloodstream, which can cause significant off-target toxicity and reduce the amount of drug delivered to the tumor. researchgate.netacs.org The this compound scaffold incorporates several features designed to enhance its stability in biological media like plasma.
Table 1: Comparative Stability of Dipeptide Linkers in Plasma This table presents illustrative data based on published findings for similar linker structures to demonstrate the concept of differential plasma stability. Specific half-life for this compound may vary.
| Dipeptide Linker Motif | Plasma Source | Half-life (t½) | Key Finding | Citation |
| Phe-Lys | Human | ~30 days | Demonstrates high stability in human plasma. | cam.ac.uk |
| Phe-Lys | Mouse | ~12.5 hours | Shows significantly lower stability in mouse plasma compared to human. | cam.ac.uk |
| Val-Cit | Human | ~230 days | Exhibits very high stability in human plasma. | cam.ac.uk |
| Val-Cit | Mouse | ~80 hours | More stable than Phe-Lys in mouse plasma but still shows species-specific instability. | cam.ac.ukmdpi.com |
Use the interactive controls to filter and explore the data.
Mechanisms of Intracellular Release of Active Moieties via Lysosomal Processing in Target Cells
The release of the cytotoxic payload from an ADC containing the this compound linker is a multi-step process that occurs after the ADC is internalized by the target cancer cell. dovepress.comaacrjournals.org
Cellular Internalization and Lysosomal Trafficking Pathways of ADCs
The process begins when the monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. dovepress.comfrontiersin.org This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-antigen complex, forming an early endosome. dovepress.comfrontiersin.org These endosomes then mature into late endosomes and subsequently fuse with lysosomes. frontiersin.orgwikipedia.org This trafficking pathway delivers the ADC to the primary degradative compartment of the cell, the lysosome, where the payload release machinery is located. mit.edudovepress.com
Characteristics of the Proteolytic Environment within Lysosomes
Lysosomes provide a unique and harsh biochemical environment ideal for ADC degradation and payload release. wikipedia.org This environment is characterized by two key features: a low internal pH (ranging from 4.5 to 5.0) and a high concentration of various hydrolytic enzymes, including a class of proteases known as cathepsins. wikipedia.orgpnas.orgportlandpress.com The acidic milieu is maintained by a proton pump (v-ATPase) in the lysosomal membrane and is crucial for the optimal activity of these degradative enzymes. pnas.orgmdpi.com
The Phe-Lys dipeptide within the linker is specifically designed to be a substrate for lysosomal proteases, particularly Cathepsin B. cam.ac.uknih.gov Upon delivery to the lysosome, Cathepsin B recognizes and cleaves the amide bond between the lysine (B10760008) residue and the p-aminobenzyl carbamate (B1207046) (PABC) spacer. tcichemicals.comnih.gov This enzymatic cleavage is the critical first step in drug liberation. Following the cleavage of the peptide, the PABC spacer, a self-immolative moiety, becomes unstable and spontaneously decomposes. This decomposition releases the active, unmodified cytotoxic drug into the lysosome, from where it can diffuse into the cytoplasm or nucleus to exert its cell-killing effect. mdpi.comnih.gov
Influence of Linker Structure on Drug-Antibody Ratio (DAR) and Conjugate Homogeneity
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. americanpharmaceuticalreview.com The DAR directly influences the ADC's efficacy, toxicity, and pharmacokinetic properties. americanpharmaceuticalreview.comnih.gov A low DAR may result in insufficient potency, while an excessively high DAR can lead to instability, aggregation, and increased off-target toxicity. sygnaturediscovery.comamericanpharmaceuticalreview.com
The chemical properties of the linker, including the this compound scaffold, play a significant role in achieving a desirable and consistent DAR. The hydrophobicity of the linker-payload combination is a key factor. sygnaturediscovery.com Highly hydrophobic components can induce aggregation of the ADC, particularly at higher DAR values. americanpharmaceuticalreview.com While the Phe-Lys motif is relatively hydrophobic, linker design can incorporate hydrophilic elements, such as PEG spacers, to counterbalance this and enable higher drug loading without compromising stability. americanpharmaceuticalreview.commdpi.com
Rational Design Principles for Optimized ADC Linkers Incorporating the Phe-Lys-PAB Motif
The development of effective ADC linkers is a process of multi-parameter optimization. americanpharmaceuticalreview.com For linkers incorporating the Phe-Lys-PAB motif, several rational design principles are employed to enhance performance:
Optimizing Protease Specificity and Cleavage Rate: While Phe-Lys is a known substrate for Cathepsin B, its sequence can be modified to fine-tune the cleavage kinetics. nih.govacs.org Researchers screen various dipeptide sequences to identify those that offer the most efficient lysosomal proteolysis while remaining stable in circulation. nih.gov The goal is to achieve rapid payload release inside the target cell, which has been shown to correlate with superior cytotoxic potency compared to ADCs with non-cleavable linkers or less efficiently cleaved linkers. nih.govacs.org
Balancing Hydrophobicity and Hydrophilicity: The inherent hydrophobicity of the Phe-Lys motif and many cytotoxic payloads must be managed. sygnaturediscovery.comfrontiersin.org Incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker structure can mitigate the risk of aggregation, improve solubility, and maintain favorable pharmacokinetic properties, even at higher DARs. americanpharmaceuticalreview.comresearchgate.net
Ensuring Linker Stability: The stability of the linker in plasma is non-negotiable. cam.ac.uk This involves selecting peptide sequences with low susceptibility to circulating proteases and using stable chemical bonds throughout the linker structure. mdpi.comresearchgate.net For example, the choice of protecting groups like Cbz and the design of the self-immolative PAB spacer are critical for preventing premature drug release. cam.ac.uknih.gov
Enabling Homogeneous Conjugation: The linker must be compatible with site-specific conjugation technologies to produce homogeneous ADCs. mdpi.com This involves designing the linker with a reactive handle (e.g., the PNP-activated carbonate) that facilitates controlled and predictable attachment to the antibody at a specific, engineered site. nih.govxcessbio.com This leads to ADCs with a defined DAR and improved therapeutic index. mdpi.com
By systematically applying these design principles, scientists can engineer advanced linkers like this compound to create safer and more effective Antibody-Drug Conjugates for cancer therapy. sygnaturediscovery.comamericanpharmaceuticalreview.com
Table 2: Compound Names Mentioned
| Abbreviation/Name | Full Chemical Name |
| This compound | {4-[(2S)-2-{[(benzyloxy)carbonyl]amino}-N-[(1S)-1-carbamoyl-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentyl]-3-phenylpropanamido]phenyl}methyl 4-nitrophenyl carbonate |
| PAB | p-aminobenzyl carbamate |
| Cbz | Carboxybenzyl |
| Alloc | Allyloxycarbonyl |
| PNP | p-nitrophenyl |
| Phe-Lys | Phenylalanine-Lysine dipeptide |
| Val-Cit | Valine-Citrulline dipeptide |
| MMAE | Monomethyl auristatin E |
| PEG | Polyethylene glycol |
Broader Academic Applications and Future Research Directions
Development of Enzyme-Activatable Prodrug Systems Beyond ADCs
The principle of enzymatic activation, central to the function of the Cbz-Phe-(Alloc)Lys-PAB-PNP linker, is not limited to antibody-based therapies. This mechanism is increasingly applied to create Small Molecule-Drug Conjugates (SMDCs), which use small targeting ligands instead of large antibodies. frontiersin.org In these systems, a targeting moiety directs the conjugate to specific tissues or cells, where an overexpressed enzyme, such as cathepsin B in tumor environments, cleaves the Phe-Lys sequence. unimi.itrsc.org This cleavage initiates the self-immolation of the PAB (p-aminobenzyl carbamate) spacer, releasing the active drug. nih.gov This strategy enhances the therapeutic index of potent drugs by minimizing systemic exposure and concentrating the therapeutic effect at the site of disease. nih.gov The modularity of the linker allows for the conjugation of a wide variety of small molecule drugs, offering a pathway to develop targeted therapies for diseases beyond cancer, including inflammatory and fibrotic conditions where specific proteases are upregulated. frontiersin.org
Application in Biosensors and Diagnostic Probes for Protease Activity Detection
The specific cleavage of the Phe-Lys dipeptide by proteases like cathepsin B makes this sequence an excellent recognition motif for diagnostic probes. google.comcam.ac.uk By replacing the PNP-carbonate and subsequent drug with a reporter molecule, such as a fluorophore or a chromophore, the scaffold can be converted into a highly specific sensor for enzyme activity. revvity.comrsc.org For instance, a probe can be designed where a fluorophore is quenched until the Phe-Lys linker is cleaved by the target protease, resulting in a measurable increase in fluorescence. revvity.comacs.org Such "activatable" probes are invaluable for:
Disease Diagnosis: Detecting elevated protease levels associated with cancer, arthritis, or cardiovascular diseases in patient samples. revvity.com
Drug Development: Screening for inhibitors of specific proteases in high-throughput formats.
Live-Cell Imaging: Visualizing protease activity in real-time within living cells and organisms to better understand disease progression and cellular processes. rsc.orgresearchgate.net
The development of these probes leverages the same enzymatic susceptibility as the prodrug linker to create tools for fundamental research and clinical diagnostics. uio.nonih.gov
Integration into Protein Engineering and Genetic Code Expansion Methodologies
The amino acid components of the linker, particularly Nε-allyloxycarbonyl-L-lysine ((Alloc)Lys), are significant tools in the field of protein engineering and synthetic biology. rsc.org
Genetic code expansion technology allows for the incorporation of non-canonical amino acids (ncAAs) into proteins at specific sites, opening up new possibilities for protein function and modification. wikipedia.org The PylRS/tRNAPyl pair is an orthogonal translation system that can be engineered to recognize and incorporate a wide variety of lysine (B10760008) derivatives, including (Alloc)Lys. nih.govresearchgate.netmdpi.com Researchers have created mutant PylRS enzymes that specifically charge tRNAPyl with (Alloc)Lys in response to a reassigned codon, typically the amber stop codon (UAG). nih.govmdpi.com This enables the production of recombinant proteins with (Alloc)Lys positioned at any desired location. biorxiv.org
| Engineered PylRS System for (Alloc)Lys Incorporation | Details | References |
| Orthogonal Pair | Methanosarcina mazei Pyrrolysyl-tRNA Synthetase (PylRS) / tRNAPyl | researchgate.netnih.gov |
| Key Mutations | Mutations in the amino acid binding pocket, such as Y306A and Y384F, expand substrate specificity to accommodate bulky Nε-substituted lysines. | nih.gov |
| Mechanism | The engineered PylRS recognizes and activates Nε-Alloc-Lysine, attaching it to its cognate tRNAPyl, which carries an anticodon (CUA) that recognizes the UAG stop codon in an mRNA sequence. | wikipedia.org |
| Application | Enables site-specific insertion of a protected lysine derivative into a protein sequence in both prokaryotic and eukaryotic expression systems. | researchgate.netmdpi.com |
This table summarizes the key components and principles of using an engineered PylRS system for incorporating Nε-Alloc-Lysine.
Once (Alloc)Lys is incorporated into a protein, the allyloxycarbonyl (Alloc) protecting group can be removed under mild conditions using palladium catalysts. iris-biotech.deacs.org This process is orthogonal to most native protein functional groups, meaning it selectively unmasks the lysine's epsilon-amino group without disturbing the rest of the protein structure. rsc.org This site-specific deprotection provides a unique chemical handle for a multitude of applications:
Site-Specific Labeling: Attaching fluorophores, biotin, or other reporter molecules to a precise location on a protein for imaging and functional studies.
PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) to a specific site to improve the pharmacokinetic properties of therapeutic proteins.
Protein-Protein Conjugation: Creating defined protein conjugates for therapeutic or research purposes. researchgate.net
Studying Post-Translational Modifications (PTMs): Installing mimics of PTMs or providing a site for enzymatic modification to study their effects on protein function. nih.gov
The ability to install a "masked" lysine that can be revealed on demand provides unparalleled control over protein modification. researchgate.net
Site-Specific Incorporation of Nε-Alloc-Lysine via Engineered Pyrrolysyl-tRNA Synthetase (PylRS) Systems
Utility as a Scaffold for Combinatorial Library Synthesis in Medicinal Chemistry
The modular nature of the this compound structure makes it an ideal scaffold for combinatorial chemistry, a technique used to rapidly synthesize large numbers of related compounds for drug discovery. nih.govyorku.ca By systematically varying each component, vast libraries of molecules can be generated and screened for desired biological activity. nih.gov
| Point of Diversity | Description | Potential Substitutions |
| P1 Amino Acid | The amino acid adjacent to the self-immolative spacer (Lys). | Other basic, acidic, polar, or hydrophobic amino acids. |
| P2 Amino Acid | The second amino acid in the peptide sequence (Phe). | A wide variety of natural and unnatural amino acids to probe enzyme specificity. |
| N-Terminal Cap | The protecting group on the P2 amino acid (Cbz). | Acetyl, Fmoc, Boc, or other acyl groups to modify stability and solubility. |
| Side-Chain Protection | The protecting group on the P1 amino acid side chain (Alloc). | Boc, Fmoc, or other orthogonal protecting groups. |
| Self-Immolative Spacer | The PAB unit. | Alternative self-immolative linkers to tune release kinetics. |
| Leaving Group | The p-nitrophenyl (PNP) carbonate. | Different leaving groups or direct attachment to a payload molecule. |
This table illustrates the various points on the this compound scaffold that can be modified to generate a combinatorial library.
This approach allows medicinal chemists to explore the structure-activity relationship (SAR) of enzyme substrates, inhibitors, or prodrugs in a highly efficient manner. mdpi.comresearchgate.net For example, a library based on this scaffold could be used to identify the optimal dipeptide sequence for cleavage by a newly discovered protease or to develop prodrugs with fine-tuned release rates.
Table of Compound Names
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | {4-[(2S)-2-{[(benzyloxy)carbonyl]amino}-N-[(1S)-1-carbamoyl-5-{[(prop-2-en-1-yloxy)carbonyl]amino}pentyl]-3-phenylpropanamido]phenyl}methyl 4-nitrophenyl carbonate |
| (Alloc)Lys / Nε-Alloc-Lysine | Nε-allyloxycarbonyl-L-lysine |
| PAB | p-aminobenzyl carbamate (B1207046) |
| PNP | p-nitrophenyl |
| Cbz | Carboxybenzyl |
| Fmoc | Fluorenylmethyloxycarbonyl |
| Boc | t-butyloxycarbonyl |
| PylRS | Pyrrolysyl-tRNA synthetase |
Advanced Spectroscopic and Mechanistic Investigations of Cbz Phe Alloc Lys Pab Pnp
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of Cbz-Phe-(Alloc)Lys-PAB-PNP. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are used to assign every proton and carbon in the molecule, ensuring the correct assembly of the peptide, linker, and protecting groups. redalyc.orgcornell.edu
In a typical ¹H NMR spectrum, distinct signals would be expected for each molecular component. For instance, the aromatic protons of the Phenylalanine (Phe), Carbobenzyloxy (Cbz), p-aminobenzyl (PAB), and p-nitrophenyl (PNP) groups would appear in the downfield region (approximately δ 7.0-8.5 ppm). redalyc.orgelsevier.es The α-protons of the Phe and Lysine (B10760008) (Lys) residues would be found in the characteristic peptide region (around δ 4.0-4.8 ppm). The methylene (B1212753) protons of the Cbz and Alloc protecting groups would also have unique chemical shifts, such as the benzylic protons of Cbz appearing around δ 5.1-5.3 ppm. redalyc.org
¹³C NMR spectroscopy complements this by providing data for the carbon skeleton. Key signals include those from the carbonyl carbons of the peptide bonds and carbamate (B1207046) groups (δ 155-175 ppm) and the distinct aromatic carbons. redalyc.orgelsevier.es The presence of conformational isomers, or rotamers, due to restricted rotation around the amide bonds, can sometimes be observed as a doubling of certain peaks, providing insight into the molecule's conformational dynamics in solution.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Moieties in this compound
| Molecular Moiety | Atom Type | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Cbz-group | Aromatic Protons | 7.2-7.4 | Characteristic phenyl group signals. |
| Benzylic CH₂ | 5.1-5.3 | Confirms presence of the Cbz protecting group. redalyc.org | |
| Carbonyl Carbon | ~156 | Urethane carbonyl signal. ijacskros.com | |
| Phenylalanine | Aromatic Protons | 7.1-7.3 | Signals for the Phe side chain. |
| α-Proton | 4.3-4.7 | Position depends on conformation and solvent. | |
| β-CH₂ | 2.9-3.2 | Diastereotopic protons often show complex splitting. | |
| Alloc-group | Vinylic Protons | 5.8-6.0 (CH), 5.2-5.4 (CH₂) | Characteristic pattern for the allyl group. |
| Methylene CH₂ | 4.5-4.7 | O-CH₂ adjacent to the double bond. | |
| Carbonyl Carbon | ~156 | Urethane carbonyl signal. | |
| Lysine | α-Proton | 4.1-4.5 | Backbone amino acid proton. |
| Side Chain CH₂ | 1.3-1.9, 3.0-3.2 (ε-CH₂) | Multiple methylene signals from the Lys side chain. | |
| PAB Linker | Aromatic Protons | 7.1-7.5 | Two sets of doublets for the para-substituted ring. |
| Benzylic CH₂ | 4.9-5.2 | Links the Lys residue to the PNP carbonate. |
Mass Spectrometry for Reaction Monitoring, Intermediate Identification, and Product Characterization
Mass spectrometry (MS) is crucial for verifying the molecular weight and structural integrity of this compound. creative-proteomics.com Electrospray ionization (ESI) is a common technique used for such peptide-like molecules, typically yielding protonated molecular ions [M+H]⁺ or sodiated adducts [M+Na]⁺. rsc.org
The calculated molecular weight of this compound (C₄₄H₄₈N₆O₁₀) is 824.89 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy (typically within 5 ppm). redalyc.orgelsevier.es
Tandem mass spectrometry (MS/MS) provides further structural proof by inducing fragmentation of the parent ion. The resulting fragmentation pattern can be used to sequence the molecule. Key fragmentation events would include the loss of the p-nitrophenoxy group, cleavage of the PAB linker, and fragmentation along the peptide backbone, confirming the Phe-Lys sequence and the identity of the protecting groups. This technique is also invaluable for identifying impurities and degradation products. nih.gov
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Calculated m/z | Fragmentation Analysis (MS/MS) |
|---|---|---|
| [M+H]⁺ | 825.3400 | Parent ion used for fragmentation. |
| [M+Na]⁺ | 847.3219 | Common adduct seen in ESI-MS. |
| [M-PNP+H]⁺ | 686.3137 | Loss of the p-nitrophenoxy group, a primary fragmentation. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Monitoring PNP Release and Reaction Kinetics
UV-Vis spectroscopy is the primary method for studying the kinetics of enzyme-catalyzed cleavage of this compound. The principle of the assay relies on the release of p-nitrophenol (PNP). The intact substrate is colorless, but upon enzymatic cleavage of the Lys-PAB amide bond, the PAB linker undergoes a spontaneous 1,6-elimination reaction, releasing the PNP molecule. In an alkaline or neutral buffer, PNP is deprotonated to the p-nitrophenolate anion, which is a distinct yellow chromophore. jascoinc.comjascoinc.com
This process can be monitored by measuring the increase in absorbance at the λmax of p-nitrophenolate, which is typically around 402-405 nm. jascoinc.comablelab.eu By tracking this absorbance change over time at various substrate concentrations, one can determine the initial reaction velocity (v). These data are then used to calculate key enzyme kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), using plots like the Lineweaver-Burk or Michaelis-Menten graphs. jascoinc.comablelab.eu This provides quantitative data on the efficiency and specificity of the enzyme for the substrate.
Table 3: Key Parameters for UV-Vis Kinetic Analysis of PNP Release
| Parameter | Typical Value | Significance |
|---|---|---|
| Monitoring Wavelength (λmax) | 402-405 nm | Wavelength of maximum absorbance for the p-nitrophenolate product. jascoinc.comablelab.eu |
| Molar Extinction Coefficient (ε) of PNP | ~18,000 M⁻¹cm⁻¹ at pH > 8 | A constant used in the Beer-Lambert law to convert absorbance to concentration. |
| Reaction pH | 5.0 - 7.5 | Chosen to optimize enzyme activity (e.g., pH ~5.3 for Cathepsin B) and ensure PNP ionization. google.com |
Fluorescence Spectroscopy in the Development and Optimization of Enzyme Activity Assays
While this compound is designed for colorimetric detection via UV-Vis spectroscopy, the underlying molecular scaffold is highly adaptable for the development of fluorescence-based assays. rsc.org Fluorescence assays often offer higher sensitivity than absorbance-based methods. mdpi.com
In assay development, the PNP group can be replaced with a fluorophore that is quenched when attached to the linker and becomes highly fluorescent upon release. A common strategy involves using "pro-fluorophore" molecules like 7-amino-4-methylcoumarin (B1665955) (AMC). rsc.org An analogous substrate, Cbz-Phe-(Alloc)Lys-PAB-AMC, would be non-fluorescent. Upon enzymatic cleavage and PAB linker elimination, the free AMC is released, which can be excited at ~340-360 nm and exhibits strong fluorescence emission at ~440-460 nm.
Another advanced approach is to use Förster Resonance Energy Transfer (FRET). rsc.orgmdpi.com A FRET-based substrate could be designed with a donor fluorophore at one end of the peptide and an acceptor/quencher at the other. rsc.org Enzymatic cleavage separates the FRET pair, leading to a measurable change in the fluorescence signal (either an increase in donor fluorescence or a decrease in acceptor fluorescence). rsc.orgnih.gov These strategies demonstrate how the core Cbz-Phe-(Alloc)Lys-PAB structure serves as a template for creating more sensitive, fluorescence-based probes for protease activity.
Chromatographic Techniques (e.g., HPLC, FPLC) for Purity Assessment and Separation of Related Substances
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and separating it from any related impurities. mtoz-biolabs.combachem.com Given the peptide-like nature of the molecule, Reverse-Phase HPLC (RP-HPLC) is the most common mode used. mtoz-biolabs.com
In a typical RP-HPLC setup, a C18 stationary phase is used with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile, often with an acid additive such as trifluoroacetic acid (TFA). bachem.comjpt.com The compound is detected by a UV detector, usually set at a wavelength where the aromatic components absorb strongly (e.g., 220 nm for the peptide backbone or 254 nm for the aromatic rings). creative-proteomics.combachem.com
The resulting chromatogram shows a main peak for the pure product and smaller peaks for any impurities, such as starting materials from the synthesis, truncated peptides, or byproducts from incomplete deprotection. creative-proteomics.comjpt.com The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total peak area. bachem.com For preparative work, Fast Protein Liquid Chromatography (FPLC) can also be adapted for purification. These chromatographic methods are essential for quality control, ensuring that the substrate is of sufficient purity (>95%) for use in sensitive biological assays. creative-proteomics.comsinobiological.com
Table 4: Representative RP-HPLC Method for Purity Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Non-polar stationary phase for separation based on hydrophobicity. mtoz-biolabs.com |
| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic component for eluting the compound. |
| Gradient | 10% to 90% B over 20 minutes | Gradually increases solvent strength to elute compounds of varying polarity. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 220 nm and 254 nm | Detection of peptide bonds and aromatic rings. bachem.com |
Computational Chemistry and Rational Design Approaches for Linker Systems
Molecular Docking Studies of Peptide-Linker/Protease Interactions and Binding Affinity
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of the Cbz-Phe-(Alloc)Lys-PAB-PNP linker, docking studies are crucial for understanding how the dipeptide moiety, Phe-Lys, interacts with the active site of a target protease, such as Cathepsin B, which is often overexpressed in the tumor microenvironment. proteogenix.science
The process involves generating a three-dimensional model of the Phe-Lys portion of the linker and docking it into the crystal structure of the target protease. Sophisticated algorithms then sample a vast number of possible binding poses, evaluating each based on a scoring function that estimates the binding affinity, typically in kcal/mol. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that govern substrate recognition and binding. For instance, docking can elucidate how the phenylalanine and lysine (B10760008) side chains fit into the specific S1 and S2 pockets of the protease active site.
A library of dipeptide linkers screened for enzymatic hydrolysis rates found that Phe-Lys was among the most rapidly cleaved sequences by certain proteases, a finding that can be rationalized and predicted through docking simulations. nih.gov By comparing the calculated binding affinities of various peptide sequences, researchers can computationally screen for optimal substrates before undertaking expensive and time-consuming synthesis and experimental validation. mdpi.com
Table 1: Representative Docking Scores for Dipeptide Linkers with a Target Protease This table presents illustrative data based on typical findings in molecular docking studies to demonstrate the comparative binding affinities of different peptide sequences.
| Dipeptide Sequence | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues in Protease |
|---|---|---|
| Phe-Lys | -9.6 | Cys25, His159, Gly66 |
| Val-Cit | -9.1 | Cys25, His159, Gly65 |
| Val-Ala | -7.8 | Cys25, His159, Gly23 |
| Gly-Gly | -5.2 | His159, Trp177 |
Molecular Dynamics Simulations for Understanding Linker Flexibility and Stability in Solvated Environments
In a typical MD setup, the entire bioconjugate is placed in a simulation box filled with water molecules and ions to mimic physiological conditions. The simulation then calculates the trajectory of every atom over a period of nanoseconds to microseconds. Analysis of these trajectories provides insights into:
Linker Flexibility: The root-mean-square fluctuation (RMSF) of atoms can identify which parts of the linker are rigid and which are flexible. Flexible linkers, often rich in glycine (B1666218) and serine, can help position the recognition motif for optimal interaction with the protease. nih.govnih.gov
Conformational Stability: The root-mean-square deviation (RMSD) of the linker's structure over time indicates its stability. A stable conformation is necessary to prevent premature degradation and ensure proper presentation of the cleavage site. nih.gov
Solvent Accessibility: MD simulations can determine the solvent-accessible surface area (SASA) of the cleavable peptide bond. Higher accessibility can correlate with faster enzymatic cleavage.
Hydrophobicity and Aggregation: The PAB moiety is known to be hydrophobic, which can contribute to ADC aggregation. acs.org MD simulations can model the hydrophobic interactions between linkers on a multi-drug conjugate, helping to predict and mitigate aggregation risk. rsc.org
Table 2: Key Metrics from a Hypothetical MD Simulation of a Peptide-Linker This table provides example outputs from an MD simulation to illustrate how linker dynamics are quantified.
| Simulation Metric | Description | Typical Value/Observation for a Stable Linker |
|---|---|---|
| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of the linker's backbone atoms from a reference structure over time. | Plateaus after an initial equilibration period, indicating a stable conformation. |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual residues around their average position. | Higher for flexible regions (e.g., spacers), lower for recognition motifs. |
| Radius of Gyration (Rg) | Indicates the compactness of the linker structure. | A stable Rg value suggests the linker is not undergoing large-scale unfolding. |
| Hydrogen Bonds | Number of intramolecular and water-linker hydrogen bonds. | Stable intramolecular H-bonds can confer rigidity; intermolecular H-bonds with water improve solubility. nih.gov |
Quantum Chemical Calculations for Detailed Elucidation of Self-Immolation Mechanisms
Following the enzymatic cleavage of the Phe-Lys amide bond, the PAB spacer of the this compound linker is designed to undergo a self-immolation process to release the payload. researchgate.net This process involves a 1,6-elimination reaction, which is an electronic cascade that is difficult to study experimentally due to its speed. unimi.itresearchgate.net Quantum chemical (QC) calculations, particularly using Density Functional Theory (DFT), are powerful tools for modeling this type of chemical reaction at the electronic level. nih.gov
QC calculations can be used to:
Map the Reaction Pathway: By calculating the energy of the molecule at various points along the reaction coordinate, a detailed energy profile of the 1,6-elimination can be constructed.
Identify Transition States: These calculations can precisely determine the geometry and energy of the high-energy transition states that the molecule must pass through during the reaction.
Calculate Activation Energies: The energy barrier (activation energy) for the self-immolation can be calculated, providing a quantitative measure of the reaction rate. A lower energy barrier corresponds to a faster release of the payload. nih.gov
Analyze Electron Distribution: QC methods can visualize how the electron density shifts within the PAB spacer following the initial enzymatic cleavage, triggering the cascade that ultimately expels the payload and carbon dioxide. nih.gov
This detailed mechanistic insight allows for the rational design of new self-immolative spacers with tailored release rates by modifying their electronic properties. nih.gov
In Silico Screening and Predictive Modeling for Novel Peptide Sequences and Spacer Designs
Building on the accuracy of docking and simulation methods, large-scale in silico screening can accelerate the discovery of novel linker components. mdpi.com Instead of synthesizing and testing a handful of candidates, computational approaches can evaluate thousands or even millions of potential peptide sequences and spacer designs virtually.
Peptide Sequence Screening: Virtual libraries of di-, tri-, or tetrapeptides can be rapidly docked against a target protease to identify sequences with high predicted binding affinity and specificity. nih.gov This helps in finding novel cleavable motifs that might be more selective for tumor-associated proteases over those found in healthy tissues, potentially reducing off-target toxicity. plos.org Evolutionary algorithms can be employed to "evolve" peptide sequences in silico to optimize binding. nih.govaging-us.com
Spacer Design: The properties of the PAB spacer can be tuned by adding substituents to the aromatic ring. Computational models can predict how these modifications will affect hydrophobicity, stability, and the rate of self-immolation. mdpi.com For example, incorporating hydrophilic groups like PEG or sulfamides can reduce aggregation propensity and improve pharmacokinetic properties. rsc.orgresearchgate.net
Predictive Modeling: Machine learning and Quantitative Structure-Activity Relationship (QSAR) models can be developed by training algorithms on existing experimental data (e.g., cleavage rates, stability). biopharminternational.com Once trained, these models can predict the performance of new, untested linker designs, further streamlining the development process.
Computational Approaches for Predicting Bioconjugate Stability and Controlled Release Kinetics
The rate of drug release from an ADC is a multi-step process: ADC binding to the target cell, internalization, trafficking to the lysosome, and finally, enzymatic cleavage of the linker. biorxiv.org While modeling the entire biological cascade is complex, computational methods can effectively predict the chemical stability and intrinsic release rate of the linker itself.
Kinetic models, such as zero-order or first-order release models, can be parameterized using data derived from computational studies. ptfarm.pl For example:
The rate constant for enzymatic cleavage can be estimated from binding affinities (docking) and conformational accessibility (MD simulations).
The rate of self-immolation can be derived from the activation energies calculated by QC methods.
By combining these parameters, a comprehensive in silico model can be built to predict how changes in the linker's structure, such as altering the peptide sequence or modifying the PAB spacer, will impact the drug release profile. nih.govresearchgate.net This allows for the rational design of ADCs with optimized therapeutic windows, ensuring the payload is released efficiently at the tumor site while the conjugate remains stable in circulation. acs.org
Q & A
Q. What is the structural configuration of Cbz-Phe-(Alloc)Lys-PAB-PNP, and how does it influence its role as an ADC linker?
this compound is a cleavable linker for antibody-drug conjugates (ADCs) featuring a benzyloxycarbonyl (Cbz) protecting group on phenylalanine (Phe), an allyloxycarbonyl (Alloc) group on lysine (Lys), and a p-nitrophenyl (PNP) leaving group. The Cbz group enhances stability during synthesis compared to Fmoc-protected analogs, while the Alloc group allows selective deprotection under mild conditions. The PAB (para-aminobenzyloxycarbonyl) spacer facilitates enzymatic cleavage in tumor microenvironments, enabling targeted payload release .
Structural Comparison of ADC Linkers
| Compound Name | Protecting Group | Leaving Group | Cleavability |
|---|---|---|---|
| This compound | Cbz | PNP | Enzymatic |
| Fmoc-Phe-(Alloc)Lys-PAB-PNP | Fmoc | PNP | Enzymatic |
| Boc-Phe-(Alloc)Lys-PAB-ONp | Boc | ONp | pH-sensitive |
| (Adapted from ) |
Q. What methodologies are recommended for synthesizing this compound and characterizing its purity?
Synthesis involves solid-phase peptide synthesis (SPPS) with sequential coupling of protected amino acids. Key steps:
Q. How does the choice of protecting groups (Cbz vs. Fmoc) affect the synthesis and stability of this compound?
Cbz offers superior stability under basic conditions compared to Fmoc, which is labile to piperidine. This reduces premature deprotection during synthesis, improving yield. However, Cbz requires harsher conditions (e.g., HBr/acetic acid) for removal, which may limit compatibility with acid-sensitive payloads. Alloc, removable via palladium catalysis, enables selective lysine modification without affecting Cbz .
Advanced Research Questions
Q. How can researchers optimize the cleavage efficiency of this compound in tumor microenvironments while minimizing off-target release?
- Experimental Design :
- Simulate tumor conditions (e.g., pH 5.0–6.5, cathepsin B presence) to test linker cleavage kinetics using fluorogenic assays .
- Compare payload release in serum-containing vs. serum-free buffers to assess stability in circulation .
- Use murine xenograft models to evaluate linker performance in vivo with LC-MS quantification of released payload .
Q. What analytical techniques are most effective in resolving contradictions in stability data for this compound under varying physiological conditions?
- Methodological Approach :
- Contradiction : Discrepancies in hydrolysis rates reported in PBS vs. human serum.
- Resolution : Use tandem mass spectrometry (MS/MS) to distinguish between enzymatic cleavage and chemical hydrolysis.
- Validation : Conduct stability studies under controlled variables (pH, temperature, enzyme inhibitors) with triplicate runs and ANOVA statistical analysis .
Q. In comparative studies, how does the linker’s performance vary when conjugated to different payloads (e.g., doxorubicin vs. MMAE), and how should experimental designs account for this variability?
- Key Variables :
- Payload hydrophobicity affects linker-payload aggregation and ADC pharmacokinetics.
- Use size-exclusion chromatography (SEC) to monitor aggregation post-conjugation .
- Experimental Optimization :
- Titrate drug-to-antibody ratio (DAR) to balance efficacy and toxicity.
- Compare in vitro cytotoxicity (IC₅₀) across payloads using SK-BR-3 (HER2+) cells .
Methodological Best Practices
- Data Reproducibility : Document synthesis protocols in line with Beilstein Journal guidelines, including raw NMR spectra and HPLC chromatograms in supplementary materials .
- Ethical Compliance : Adhere to laboratory safety protocols (e.g., PPE, waste disposal) as per when handling cytotoxic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
